molecular formula C₂₄H₃₂D₃Cl₂N₃O₄ B129258 Ranolazine-d3 CAS No. 1054624-77-9

Ranolazine-d3

Cat. No. B129258
M. Wt: 430.6 g/mol
InChI Key: XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranolazine, a piperazine derivative, is a novel antianginal agent that has been shown to have multiple effects on cardiac ion channels. It is known to inhibit the late sodium current (INa), the rapid delayed rectifying potassium current (IKr), and the L-type calcium current (ICa), among others. These actions contribute to its anti-ischemic and antiarrhythmic properties without significantly affecting heart rate or blood pressure . Ranolazine has been approved for the treatment of chronic angina pectoris and has been investigated for its potential to suppress arrhythmias in various conditions, including acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion .

Synthesis Analysis

An innovative 'all water chemistry' approach has been reported for the synthesis of ranolazine, which offers a green and efficient method to produce the drug in both racemic and enantiopure forms. This method has shown distinct advantages over traditional organic solvent-based reactions, leading to higher yields and fewer impurities. The synthesis involves water-assisted chemistries for various steps, including N-acylation of amines and selective mono-alkylation of diamines .

Molecular Structure Analysis

Ranolazine's molecular structure allows it to interact with various ion channels in the heart. It preferentially blocks sustained versus peak sodium channel current, particularly in long QT syndrome variant 3 (LQT-3) mutant channels. This effect is likely due to interactions with the receptor site for local anesthetic molecules in the sodium channel . The molecular basis of ranolazine's action is crucial for its therapeutic effects, as it can significantly decrease action potential duration in mutant channels, which is a key factor in the suppression of arrhythmias .

Chemical Reactions Analysis

Ranolazine's chemical interactions with ion channels result in electrophysiological effects that are beneficial for cardiac function. It inhibits late INa and IKr, which are thought to be the principal mechanisms underlying its antiarrhythmic actions. Additionally, ranolazine has been shown to stabilize cardiac ryanodine receptors (RyR2), which is a novel mechanism for the suppression of early afterdepolarizations (EADs) and torsades de pointes (TdP) in long QT type 2 (LQT2) . These interactions highlight the drug's ability to modulate cardiac excitability and prevent arrhythmias.

Physical and Chemical Properties Analysis

Ranolazine's pharmacokinetics have been well-studied. It is extensively metabolized by cytochrome P450 enzymes, with a small percentage excreted unchanged in the urine. The drug has a bioavailability of 35% to 50% and is not significantly affected by food. It exhibits linear and saturable elimination pathways, with a half-life that is prolonged to an average of 7 hours with extended-release formulations. Ranolazine's pharmacokinetics are not affected by sex, congestive heart failure, or diabetes mellitus, but its area under the plasma concentration-time curve increases with renal impairment . Additionally, ranolazine has been shown to reduce calcium overload and oxidative stress, improving mitochondrial integrity and protecting against ischemia-reperfusion injury in isolated hearts .

Scientific Research Applications

Electrophysiological Effects

Ranolazine is recognized for its electrophysiological effects and antiarrhythmic actions in both the ventricles and atria. It has shown efficacy in suppressing arrhythmias associated with conditions like acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. Notably, it is effective in suppressing atrial tachyarrhythmias and atrial fibrillation (AF). The primary mechanism of its action is believed to be through the inhibition of late I(Na) in the ventricles and use-dependent inhibition of peak I(Na) and I(Kr) in the atria. These findings are supported by a variety of studies and clinical trials (Antzelevitch et al., 2011).

Cardioprotective Properties

Research indicates that ranolazine can protect against ischemia-reperfusion injury in isolated hearts. It achieves this by reducing Ca2+ overload and oxidative stress, and improving mitochondrial integrity. This effect is attributed to its ability to block the late Na+ current during ischemia and modulate mitochondrial metabolism (Aldakkak et al., 2011).

Molecular Basis of Ranolazine Action

Studies have delved into the molecular basis of ranolazine’s action, particularly its effects on sodium channels. Ranolazine has been shown to preferentially block sustained Na+ channel current, especially in long QT syndrome variant 3 (LQT-3) mutant channels. This research highlights the utility of ranolazine as a blocker of sustained Na+ channel activity induced by inherited mutations (Fredj et al., 2006).

Treatment of Diabetic Cardiac Fibrosis

Ranolazine shows potential in treating diabetic cardiac fibrosis, a major cardiovascular complication of diabetes mellitus. It inhibits pyroptosis and collagen deposition, thus improving cardiac function. The mechanism involves upregulation of miR-135b, which plays a role in delaying the progression of numerous cardiovascular diseases (Ren et al., 2022).

Metabolic Effects

Ranolazine stimulates glucose oxidation in both normoxic and ischemic conditions. This property is valuable in the context of cardiac ischemia and reperfusion, as it allows for improved ATP/O2 and reduction in the buildup of harmful byproducts (McCormack et al., 1996).

Additional Therapeutic Applications

Beyond its primary use for chronic angina, ranolazine has been explored for its therapeutic potential in conditions like atrial fibrillation, diabetes, and other cardiovascular diseases. These studies have expanded our understanding of ranolazine’s mechanism of action and its potential applications in different pathological conditions (Banerjee et al., 2017).

Safety And Hazards

Ranolazine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648922
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranolazine-d3

CAS RN

1054624-77-9
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine-d3
Reactant of Route 2
Reactant of Route 2
Ranolazine-d3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine-d3
Reactant of Route 4
Reactant of Route 4
Ranolazine-d3
Reactant of Route 5
Reactant of Route 5
Ranolazine-d3
Reactant of Route 6
Ranolazine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.